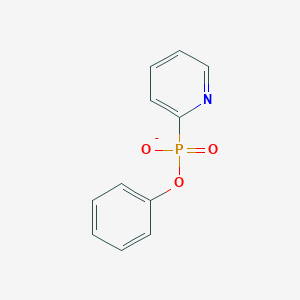
Phenyl pyridin-2-ylphosphonatato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl pyridin-2-ylphosphonatato is an organophosphorus compound that features a phenyl group and a pyridin-2-yl group bonded to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl pyridin-2-ylphosphonatato can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with phosphonate reagents. For instance, the reaction of pyridine N-oxides with phosphonate esters under specific conditions can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where aryl halides react with phosphonate esters to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl pyridin-2-ylphosphonatato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phenyl or pyridin-2-yl compounds.
Scientific Research Applications
Phenyl pyridin-2-ylphosphonatato has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of phenyl pyridin-2-ylphosphonatato involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Phenyl pyridin-2-ylphosphonatato can be compared with other similar compounds, such as:
Phenyl phosphonates: These compounds have similar structural features but lack the pyridin-2-yl group.
Pyridin-2-yl phosphonates: These compounds contain the pyridin-2-yl group but may have different substituents on the phosphonate moiety.
Uniqueness
The presence of both phenyl and pyridin-2-yl groups in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
61864-95-7 |
|---|---|
Molecular Formula |
C11H9NO3P- |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
phenoxy(pyridin-2-yl)phosphinate |
InChI |
InChI=1S/C11H10NO3P/c13-16(14,11-8-4-5-9-12-11)15-10-6-2-1-3-7-10/h1-9H,(H,13,14)/p-1 |
InChI Key |
JERXDABVPFFQKJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















